2-Fluoro-2-(4-metil-1,3-tiazol-2-il)acetato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

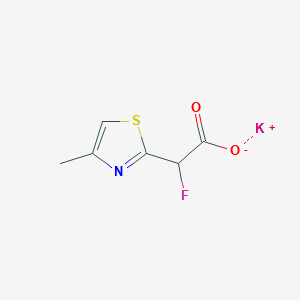

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C6H5FKNO2S and a molecular weight of 213.27 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the thiazole ring imparts unique chemical and biological properties to the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate serves as a building block in the synthesis of more complex thiazole derivatives. Thiazoles are known for their versatility in creating compounds with various biological activities. The compound's structure allows for modifications that can lead to new derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid with potassium hydroxide in an aqueous medium. This method is efficient for producing high yields of the desired compound, which can then be purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity . Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate has been studied for its effectiveness against various bacterial and fungal strains. A study demonstrated that thiazole compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties . In vitro studies have shown that compounds related to potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate can induce apoptosis in cancer cells. For instance, one study reported that certain thiazole-based compounds exhibited IC50 values lower than those of standard chemotherapy drugs like doxorubicin in various cancer cell lines (e.g., MCF-7 and HepG2) .

Medicinal Applications

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate is being explored for its potential as a therapeutic agent in treating diseases mediated by inflammatory processes. The compound has shown promise in inhibiting p38 MAP kinase activity, which plays a crucial role in inflammatory responses . This suggests its potential utility in developing treatments for conditions such as rheumatoid arthritis and other cytokine-mediated diseases.

Industrial Applications

In addition to its biological applications, potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in agrochemical formulations aimed at pest control and crop protection .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15 µg/mL |

| Compound B | C. albicans | 10 µg/mL |

| Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate | E. coli | 12 µg/mL |

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.5 |

| Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate | HepG2 | 0.8 |

| Compound C | PC3 | 0.6 |

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, inducing a range of biological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, may be influenced by environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced thiazole compounds .

Comparación Con Compuestos Similares

Similar Compounds

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate: is similar to other thiazole derivatives such as:

Uniqueness

The uniqueness of Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate lies in the presence of the fluoro group, which enhances its reactivity and biological activity compared to other thiazole derivatives .

Actividad Biológica

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate (CAS number 1461715-74-1) is a thiazole derivative with potential biological activities that have been explored in various studies. This article summarizes the compound's biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate has a molecular weight of approximately 213.27 g/mol and is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

The biological activity of thiazole derivatives like potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole compounds have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .

- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiazole derivatives. For example:

- In Vitro Studies : Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's effectiveness was evaluated using MTT assays, which measure cell viability .

Antimicrobial Activity

The compound has shown promising results against several microbial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

Case Studies

- Anticancer Activity : A study by Evren et al. (2019) synthesized several thiazole derivatives and tested their anticancer activity against NIH/3T3 mouse embryoblast and A549 cells. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SARs) that could guide future drug development .

- Antimicrobial Efficacy : In a study focusing on new thiazole derivatives, researchers found that potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate exhibited notable antibacterial effects against Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

potassium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.K/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKIBQUVJLFKQE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(=O)[O-])F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FKNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.